N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO2/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZRSKJILMULMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-chlorophenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride to form an intermediate, N-(4-bromo-2-fluorophenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 2-chlorophenol in the presence of a base (e.g., sodium hydroxide) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) in the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium methoxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide: can be compared with other halogenated acetamides, such as:
Uniqueness
The unique combination of halogen substitutions (bromine, fluorine, and chlorine) in this compound can influence its chemical reactivity, biological activity, and potential applications. These substitutions can affect the compound’s electronic properties, steric interactions, and overall stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
